4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone ring, which can be synthesized from itaconic acid through a series of transformations. The key steps include the formation of the pyrrolidinone ring and subsequent functionalization to introduce the phenyl group .
The piperazine ring is then introduced through a coupling reaction with the benzyl group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or nucleophiles like sodium azide (NaN₃) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring often have comparable pharmacological properties.
Benzyl-substituted compounds: These molecules have similar structural features and can undergo analogous chemical reactions.
Uniqueness
4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-benzyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-21-15-19(17-26(21)20-9-5-2-6-10-20)23-22(28)25-13-11-24(12-14-25)16-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXJNDDYMCIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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